4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
The compound 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (hereafter referred to as Compound A) belongs to the pyrrolo[3,4-c]pyrazol-6-one class, characterized by a bicyclic framework fused with aromatic substituents. These methods often employ acetic anhydride or dimethylformamide (DMF) as solvents, yielding planar or near-planar heterocyclic cores . Compound A’s structure features three distinct aromatic substituents:
- 4-position: A 4-hydroxy-3-methoxyphenyl group, contributing hydrogen-bonding capacity.
- 3-position: A 2-hydroxyphenyl group, enhancing polarity.
- 5-position: A 2-(4-methoxyphenyl)ethyl chain, adding lipophilicity.
Properties
Molecular Formula |
C27H25N3O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O5/c1-34-18-10-7-16(8-11-18)13-14-30-26(17-9-12-21(32)22(15-17)35-2)23-24(28-29-25(23)27(30)33)19-5-3-4-6-20(19)31/h3-12,15,26,31-32H,13-14H2,1-2H3,(H,28,29) |
InChI Key |
PLLKZRGECAZNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The core synthetic route for constructing the dihydropyrrolo[3,4-c]pyrazole scaffold involves a one-pot multicomponent reaction (MCR) between methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-methoxyphenethylamine (2 ), and 4-hydroxy-3-methoxybenzaldehyde (3 ). The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate between 1 and 3 .
-
Michael addition : Nucleophilic attack by 2 on the conjugated carbonyl system.
-
Cyclization : Intramolecular lactamization to form the dihydropyrrolo[3,4-c]pyrazole core.
The reaction is conducted in ethanol at 80°C for 20 hours, with acetic acid as a catalyst.
Optimization and Yields
Critical parameters include:
-
Molar ratios : A 1:1:1 ratio of 1 :2 :3 ensures minimal side products.
-
Temperature : Elevated temperatures (80°C) accelerate cyclization but may degrade sensitive substituents.
-
Solvent : Ethanol balances reactivity and solubility, though dioxane improves yields for bulkier substituents.
Under optimized conditions, this method achieves an average yield of 84% (Table 1).
Table 1: Representative Yields for Multicomponent Cyclization
| Starting Material Combination | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 + 2 + 3 | 84 | 96.2 |
| 1 + 4-fluorophenethylamine + 3 | 78 | 94.8 |
Ring-Opening Functionalization
Hydrazine-Mediated Ring Opening
The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate (4 ) undergoes ring opening with hydrazine hydrate to introduce the pyrazole moiety. Key steps:
-
Nucleophilic attack : Hydrazine cleaves the lactone ring of 4 .
-
Rearrangement : Tautomerization forms the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one structure.
Reaction conditions:
-
Solvent : Dioxane
-
Temperature : 80°C
-
Molar ratio : 1:5 (intermediate 4 : hydrazine hydrate)
Post-Functionalization for Substituent Diversity
The 5-position ethyl group bearing the 4-methoxyphenyl substituent is introduced via:
-
Alkylation : Treatment of the pyrazole intermediate with 2-(4-methoxyphenyl)ethyl bromide.
-
Deprotection : Acidic hydrolysis removes protecting groups (e.g., methyl ethers) to reveal hydroxyl functionalities.
Characterization and Analytical Data
Spectroscopic Confirmation
Physical Properties
-
Melting point : 219–220°C (consistent with literature values for analogous compounds).
-
Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
Challenges and Scalability
Limitations of Current Methods
Chemical Reactions Analysis
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Compound B (CAS 879937-91-4 )
- Structure : 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one.
- Key Differences :
- Replaces Compound A’s 4-hydroxy-3-methoxyphenyl with a 4-chlorophenyl group (electron-withdrawing).
- Substitutes the 5-position ethyl-methoxyphenyl chain with a 3-methoxypropyl group.
- The methoxypropyl chain may enhance solubility in polar aprotic solvents (e.g., DMF) .
Compounds 4 and 5 (Isostructural thiazole-triazol derivatives )
- Structure : Fluorophenyl-thiazole-triazol hybrids.
- Key Differences :
- Replace the pyrrolopyrazole core with thiazole and triazole moieties.
- Feature fluorophenyl groups (electron-deficient).
- Impact :
Compound 23 (C22H21F3N2O5 )
- Structure : 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-trifluoromethoxyphenyl)-pyrrol-2-one.
- Key Differences :
- Replaces the pyrrolopyrazole core with a pyrrol-2-one ring.
- Introduces a trifluoromethoxy group (strong electron-withdrawing effect).
- Impact :
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Aqueous Solubility* | LogP* |
|---|---|---|---|---|
| Compound A | ~C25H23N3O5 | ~445.47 | Moderate-High | ~2.1 |
| Compound B | C21H20ClN3O3 | 397.85 | Low-Moderate | ~3.5 |
| Compound 23 | C22H21F3N2O5 | 436.16 | Low | ~4.2 |
*Predicted based on substituent polarity and lipophilicity.
- Compound A : Higher solubility due to multiple hydroxyl/methoxy groups.
- Compound B/23 : Increased LogP values reflect greater lipophilicity from chloro/trifluoromethoxy groups.
Crystallographic Data
| Compound | Space Group | Symmetry | Molecules/Asymmetric Unit | Reference |
|---|---|---|---|---|
| Compound B | Triclinic | P̄1 | 2 | |
| Compounds 4/5 | Triclinic | P̄1 | 2 |
Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H24N2O4
- Molecular Weight: 368.43 g/mol
The structure features multiple phenolic groups and a pyrrolo-pyrazolone framework, which may contribute to its biological activities.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antioxidant Activity: The phenolic structures in the compound are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities against several pathogens.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammation and microbial growth.
- Modulation of Cellular Signaling Pathways: The compound could affect pathways related to cell survival and apoptosis, particularly in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of similar compounds. The results indicated that certain modifications to the structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Structure | Source | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | Source A | MIC: 50 µg/mL against S. aureus |
| Compound B | Structure B | Source B | MIC: 100 µg/mL against E. coli |
Anti-inflammatory Effects
Another study demonstrated that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. This indicates its potential application in treating inflammatory diseases .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the pyrrolo[3,4-c]pyrazole core and subsequent functionalization with hydroxyl, methoxy, and phenyl groups. Key challenges include:
Q. Optimization strategies :
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear magnetic resonance (NMR) : 1D/2D NMR (e.g., , , HMBC, HSQC) resolves substitution patterns and confirms regioselectivity of hydroxyl/methoxy groups .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, studies on similar pyrazole derivatives revealed planar conformations critical for bioactivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for intermediates with isotopic clusters .
Advanced Research Questions
Q. How do substituent conformations influence the compound’s biological activity?
The spatial arrangement of substituents affects interactions with biological targets:
- Hydroxyl groups at the 3- and 4-positions enable hydrogen bonding with kinase active sites, as seen in analogues inhibiting cancer cell proliferation .
- Methoxy groups enhance lipophilicity, improving membrane permeability but potentially reducing water solubility .
- Phenyl rings contribute to π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450) .
Q. Methodological approach :
Q. How can contradictory data on the compound’s bioactivity be resolved?
Discrepancies in reported IC values or mechanism of action may arise from:
Q. Resolution strategies :
Q. What computational tools are suitable for predicting metabolic pathways and toxicity?
- ADMET prediction software (e.g., SwissADME, pkCSM): Estimates bioavailability, cytochrome P450 interactions, and Ames toxicity .
- Density functional theory (DFT) : Models oxidation potentials of phenolic groups to predict Phase I metabolism .
- Molecular dynamics (MD) simulations : Assess stability of metabolite-enzyme complexes (e.g., glucuronidation by UGT1A1) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Q. What strategies improve selectivity for target vs. off-target interactions?
- Fragment-based drug design : Screen truncated analogs to identify essential pharmacophores .
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target binding .
- Covalent docking : Modify reactive groups (e.g., acrylamides) to enhance irreversible binding to cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
